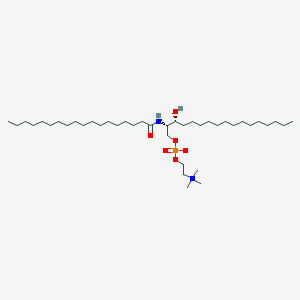![molecular formula C9H6ClF3OS B6301193 Carbonofluoridothioic acid S-[2-(4-chlorophenyl)-2,2-difluoroethyl] ester CAS No. 99509-27-0](/img/structure/B6301193.png)
Carbonofluoridothioic acid S-[2-(4-chlorophenyl)-2,2-difluoroethyl] ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbonofluoridothioic acid S-[2-(4-chlorophenyl)-2,2-difluoroethyl] ester, also known as CFTS, is an organic compound belonging to the family of carbonofluoridothioic acids. It is a colorless, odorless, and water-soluble compound with a molecular weight of 350.41 g/mol. CFTS has been studied extensively in recent years due to its potential applications in various scientific and medical fields.
Wissenschaftliche Forschungsanwendungen
Carbonofluoridothioic acid S-[2-(4-chlorophenyl)-2,2-difluoroethyl] ester has been studied extensively in recent years due to its potential applications in various scientific and medical fields. It has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as an inhibitor of enzymes. It has also been used in the development of drugs and pharmaceuticals, as well as in the production of pesticides and other agrochemicals.
Wirkmechanismus
Carbonofluoridothioic acid S-[2-(4-chlorophenyl)-2,2-difluoroethyl] ester is believed to act as an inhibitor of enzymes. It binds to the active site of the enzyme and prevents it from catalyzing the reaction. This inhibition of the enzyme's activity leads to the inhibition of the reaction and thus the desired effect.
Biochemical and Physiological Effects
Carbonofluoridothioic acid S-[2-(4-chlorophenyl)-2,2-difluoroethyl] ester has been found to be effective in inhibiting the activity of enzymes involved in the metabolism of drugs. It has also been found to inhibit the activity of enzymes involved in the metabolism of carbohydrates, lipids, and proteins. In addition, it has been found to be effective in inhibiting the activity of enzymes involved in the production of hormones and other signaling molecules.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using Carbonofluoridothioic acid S-[2-(4-chlorophenyl)-2,2-difluoroethyl] ester in lab experiments is its ability to inhibit enzymes. This allows researchers to study the effects of specific molecules on the activity of enzymes without having to worry about the activity of other enzymes. The main limitation of using Carbonofluoridothioic acid S-[2-(4-chlorophenyl)-2,2-difluoroethyl] ester in lab experiments is its potential toxicity. It is important to use appropriate safety precautions when working with Carbonofluoridothioic acid S-[2-(4-chlorophenyl)-2,2-difluoroethyl] ester in the laboratory.
Zukünftige Richtungen
Future research on Carbonofluoridothioic acid S-[2-(4-chlorophenyl)-2,2-difluoroethyl] ester could focus on further elucidating its mechanism of action, as well as its potential applications in drug development and other medical fields. Additionally, further research could focus on the potential toxicity of Carbonofluoridothioic acid S-[2-(4-chlorophenyl)-2,2-difluoroethyl] ester and ways to minimize its potential side effects. Other potential areas of research could include the development of new synthesis methods for Carbonofluoridothioic acid S-[2-(4-chlorophenyl)-2,2-difluoroethyl] ester, as well as the development of new applications for Carbonofluoridothioic acid S-[2-(4-chlorophenyl)-2,2-difluoroethyl] ester in the laboratory and industrial settings.
Synthesemethoden
Carbonofluoridothioic acid S-[2-(4-chlorophenyl)-2,2-difluoroethyl] ester can be synthesized in two steps. In the first step, 4-chlorophenyl is reacted with 2,2-difluoroethyl bromide in the presence of a base such as sodium hydroxide to form the desired product. In the second step, the resulting product is reacted with sulfuric acid to form Carbonofluoridothioic acid S-[2-(4-chlorophenyl)-2,2-difluoroethyl] ester.
Eigenschaften
IUPAC Name |
S-[2-(4-chlorophenyl)-2,2-difluoroethyl] fluoromethanethioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3OS/c10-7-3-1-6(2-4-7)9(12,13)5-15-8(11)14/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMOQNNPGNGTAOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CSC(=O)F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carbonofluoridothioic acid S-[2-(4-chlorophenyl)-2,2-difluoroethyl] ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Fluoro-4-[(trimethylsilyl)ethynyl]aniline](/img/structure/B6301111.png)

![Methyl 6-t-butylthieno[3,2-d]pyrimidine-4-carboxylate](/img/structure/B6301116.png)
![tert-Butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride](/img/structure/B6301123.png)









